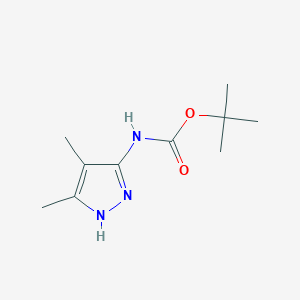

3-(Boc-amino)-4,5-dimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

tert-butyl N-(4,5-dimethyl-1H-pyrazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-6-7(2)12-13-8(6)11-9(14)15-10(3,4)5/h1-5H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPPPGWIAJAPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146899 | |

| Record name | Carbamic acid, N-(4,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311254-41-7 | |

| Record name | Carbamic acid, N-(4,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the construction of the pyrazole core via a classical condensation reaction, followed by the strategic protection of the exocyclic amino group. This document furnishes a detailed, step-by-step experimental protocol, a thorough mechanistic analysis of each transformation, and practical insights into reaction optimization and control. The content is tailored for researchers, chemists, and professionals in the field of drug development, offering a self-validating framework for the reliable preparation of this key intermediate.

Introduction and Strategic Overview

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with their scaffolds appearing in a multitude of approved therapeutic agents. The specific molecule, this compound, serves as a crucial intermediate, offering a synthetically versatile handle for further elaboration in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, modification of the 3-amino moiety, enabling selective reactions at other positions of the pyrazole ring or subsequent deprotection under mild acidic conditions to reveal the free amine.

The synthetic strategy detailed herein is predicated on a logical and field-proven two-stage approach:

-

Formation of the Pyrazole Heterocycle: Synthesis of the key intermediate, 3-amino-4,5-dimethyl-1H-pyrazole, through the cyclocondensation of a β-ketonitrile with hydrazine.

-

Chemoselective Protection: Installation of the Boc group onto the exocyclic 3-amino group using di-tert-butyl dicarbonate (Boc₂O).

This pathway was selected for its high efficiency, use of readily available starting materials, and straightforward experimental execution.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 3-Amino-4,5-dimethyl-1H-pyrazole

The foundational step of this synthesis is the construction of the 3-amino-4,5-dimethyl-1H-pyrazole ring system. This is reliably achieved through the reaction of a β-ketonitrile with hydrazine, a classic and highly effective method for pyrazole formation.[1]

Causality of Experimental Design

-

Choice of Precursor: The starting material, 2-methyl-3-oxobutanenitrile, is strategically selected as it contains the requisite carbon framework and functional groups to yield the desired 3-amino-4,5-dimethyl substituted pyrazole. The ketone at C3 and the nitrile group at C1 are the electrophilic centers for the cyclization reaction with the dinucleophilic hydrazine. This precursor is also commercially available, enhancing the practicality of the synthesis.[2][3]

-

Role of Hydrazine: Hydrazine (N₂H₄), typically used as hydrazine hydrate, serves as the dinucleophilic nitrogen source for the formation of the five-membered pyrazole ring.[4]

-

Solvent and Temperature: Ethanol is an ideal solvent for this reaction as it readily dissolves both the organic precursor and hydrazine hydrate, facilitating a homogeneous reaction mixture. The reaction is conducted at reflux to provide the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization, ensuring a reasonable reaction rate.

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established mechanism:

-

Hydrazone Formation: One of the nitrogen atoms of hydrazine performs a nucleophilic attack on the carbonyl carbon of 2-methyl-3-oxobutanenitrile. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization forms a five-membered ring intermediate.

-

Tautomerization: A final tautomerization step occurs to yield the aromatic 3-amino-4,5-dimethyl-1H-pyrazole.

Caption: Mechanism of pyrazole formation.

Detailed Experimental Protocol

Materials:

-

2-Methyl-3-oxobutanenitrile (1.0 eq)

-

Hydrazine hydrate (~64% solution, 1.5 eq)

-

Ethanol (anhydrous)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-oxobutanenitrile (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

-

Stir the mixture at room temperature until the nitrile is fully dissolved.

-

Add hydrazine hydrate (1.5 eq) dropwise to the solution. The addition may be slightly exothermic.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude residue (often an oil or semi-solid) is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-amino-4,5-dimethyl-1H-pyrazole as a solid.

Part 2: Boc Protection of 3-Amino-4,5-dimethyl-1H-pyrazole

With the pyrazole core synthesized, the next step is the chemoselective protection of the exocyclic 3-amino group. The Boc group is ideal for this purpose due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.

Causality of Experimental Design

-

Protecting Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for introducing the Boc group. It is an effective acylating agent for amines and the byproducts of the reaction (tert-butanol and CO₂) are volatile and easily removed.

-

Base and Catalyst: The reaction requires a base to deprotonate the amino group, increasing its nucleophilicity. Triethylamine (TEA) is a common and effective organic base for this purpose. 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction, as it forms a more reactive acylating intermediate with Boc₂O.

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents as they are inert to the reaction conditions and readily dissolve the reactants.

Reaction Mechanism

The N-acylation reaction proceeds as follows:

-

Activation of Boc₂O (DMAP catalyzed): The nucleophilic DMAP attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a highly reactive N-Boc-pyridinium intermediate and a tert-butoxide anion.

-

Nucleophilic Attack: The 3-amino group of the pyrazole, activated by the base (TEA), attacks the carbonyl carbon of the N-Boc-pyridinium intermediate.

-

Product Formation: The intermediate collapses, regenerating the DMAP catalyst and forming the N-Boc protected pyrazole product.

Detailed Experimental Protocol

Materials:

-

3-Amino-4,5-dimethyl-1H-pyrazole (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

Triethylamine (TEA, 1.5 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-4,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Add a solution of Boc₂O (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or recrystallization to yield pure this compound.

Data Summary

The following table summarizes the key parameters and expected outcomes for the described synthetic pathway.

| Parameter | Part 1: Pyrazole Synthesis | Part 2: Boc Protection |

| Key Reagents | 2-Methyl-3-oxobutanenitrile, Hydrazine Hydrate | Boc₂O, TEA, DMAP |

| Solvent | Ethanol | Dichloromethane (DCM) |

| Temperature | Reflux (~78 °C) | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours | 12-18 hours |

| Typical Yield | 70-85% | 85-95% |

| Purification | Column Chromatography | Column Chromatography / Recrystallization |

Conclusion

The synthetic route detailed in this guide represents a reliable and scalable method for the preparation of this compound. By dissecting the synthesis into two logical stages—pyrazole core formation and subsequent Boc protection—we have established a protocol grounded in well-understood reaction mechanisms and standard laboratory techniques. The provided experimental details, coupled with the rationale behind procedural choices, offer researchers a self-validating framework to confidently produce this valuable building block for applications in pharmaceutical and chemical research.

References

-

MOLBASE. (n.d.). 2-methyl-3-oxobutanenitrile|4468-47-7. Retrieved from MOLBASE website. [Link]

-

PrepChem. (n.d.). Preparation of tert-Butyl carbazate. Retrieved from PrepChem website. [Link]

-

Chemsrc. (2024, August 25). 2-methyl-3-oxobutanenitrile | CAS#:4468-47-7. Retrieved from Chemsrc website. [Link]

-

Angene Chemical. (n.d.). 2-Methyl-3-oxobutanenitrile(CAS# 4468-47-7). Retrieved from Angene Chemical website. [Link]

- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

-

SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Retrieved from SciSpace website. [Link]

-

MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from MDPI website. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal website. [Link]

-

PubChem. (n.d.). 2-Methyl-3-oxobutanenitrile. Retrieved from PubChem website. [Link]

-

National Center for Biotechnology Information. (n.d.). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Retrieved from NCBI website. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses website. [Link]

-

ResearchGate. (n.d.). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl) -. Retrieved from ResearchGate website. [Link]

-

ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from ResearchGate website. [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from MDPI website. [Link]

-

LibreTexts Chemistry. (2024, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from LibreTexts Chemistry website. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the adage "a drug must reach its target to be effective" remains a fundamental principle. The journey of a therapeutic agent from administration to its site of action is profoundly influenced by its intrinsic physicochemical properties. These characteristics—such as acidity, lipophilicity, solubility, and thermal stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and toxicological liabilities. For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is not merely academic; it is a critical prerequisite for rational drug design and the successful translation of a promising compound from the laboratory to the clinic.

This technical guide provides an in-depth examination of the core physicochemical properties of 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole (IUPAC Name: tert-butyl N-(4,5-dimethyl-1H-pyrazol-3-yl)carbamate), a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are prevalent scaffolds in numerous FDA-approved drugs, valued for their metabolic stability and versatile biological activities.[1][2] This document moves beyond a simple data sheet, offering both predicted values for the target compound and detailed, field-proven experimental protocols for their empirical determination. By explaining the causality behind experimental choices, this guide aims to equip researchers with the knowledge to design and execute self-validating systems for compound characterization.

Compound Profile: this compound

The subject of this guide is a substituted pyrazole featuring a tert-butoxycarbonyl (Boc) protecting group on an amino functionality. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, known for its aromatic character and ability to participate in hydrogen bonding.[3] The dimethyl substitution pattern and the Boc-amino group significantly influence its physicochemical behavior.

Structure:

Caption: Workflow for pKa determination by potentiometric titration.

1.3. Detailed Protocol: Potentiometric pKa Determination

-

Preparation of Solutions:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1-5 mM) in a suitable organic co-solvent (e.g., methanol or DMSO) to ensure initial dissolution.

-

Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH in deionized, degassed water.

-

Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Instrument Setup:

-

Calibrate a high-quality pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Use a temperature-controlled titration vessel, maintaining the temperature at 25°C or 37°C.

-

-

Titration Procedure:

-

Add a precise volume of the background electrolyte to the titration vessel.

-

Add a small, precise aliquot of the compound stock solution to the vessel. The final concentration of the organic co-solvent should be minimized, ideally <5%, to reduce its effect on the measured pKa.

-

Place the calibrated pH electrode and the tip of an automated burette containing the titrant into the solution.

-

Begin the titration by adding small, fixed increments of the titrant (e.g., 0.01-0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the expected equivalence point(s).

-

Perform a blank titration using the same solvent mixture without the compound to correct for the buffering capacity of the solvent.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot indicates the equivalence point.

-

The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added. [4] * Alternatively, specialized software can be used to fit the titration data and calculate the pKa values with higher accuracy.

-

Section 2: Lipophilicity and logP Determination

2.1. Scientific Rationale

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. It is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, logP. [5]An optimal logP value (typically between 1 and 3 for orally absorbed drugs) represents a balance: sufficient lipophilicity for membrane permeability but adequate hydrophilicity for aqueous solubility and circulation. The Boc group and methyl groups on the pyrazole ring are expected to contribute significantly to the lipophilicity of the target compound.

2.2. Experimental Workflow: Shake-Flask HPLC Method

The shake-flask method is the "gold standard" for experimental logP determination. It directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH (in which case it is referred to as a distribution coefficient, logD). High-Performance Liquid Chromatography (HPLC) is often used for accurate quantification of the compound in each phase, offering high sensitivity and specificity. [6][7]

Caption: Workflow for logD determination by the shake-flask HPLC method.

2.3. Detailed Protocol: Shake-Flask logD Determination

-

Preparation:

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Pre-saturate the solvents: Mix equal volumes of n-octanol and the aqueous buffer in a large separation funnel. Shake vigorously for at least 24 hours. Allow the layers to separate completely and collect each phase. This ensures that the volumes of the phases do not change during the experiment due to mutual solubility. [8] * Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

-

-

Partitioning:

-

In a series of vials, add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 1:1 or other defined ratios). [8] * Add a small aliquot of the compound stock solution to each vial. The final concentration should be well within the solubility limit in both phases, and the volume of the stock solvent should be minimal (<1%).

-

Seal the vials and place them on a shaker or rotator. Agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (this can range from 1 to 24 hours and should be determined empirically).

-

-

Phase Separation and Sampling:

-

After shaking, centrifuge the vials at a moderate speed (e.g., 2000 x g for 10-15 minutes) to ensure a clean separation of the two phases.

-

Carefully withdraw a precise aliquot from the aqueous phase and the n-octanol phase. Be extremely cautious not to disturb the interface.

-

-

Quantification by HPLC:

-

Develop an HPLC-UV method capable of resolving the compound from any impurities. The mobile phase should be optimized for a good peak shape and a reasonable retention time.

-

Create a calibration curve by injecting known concentrations of the compound.

-

Inject the samples from the aqueous and n-octanol phases (appropriately diluted, if necessary) and determine their concentrations from the calibration curve.

-

-

Calculation:

-

Calculate the distribution coefficient (logD) using the formula: logD = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer)

-

Section 3: Aqueous Solubility

3.1. Scientific Rationale

Aqueous solubility is a critical factor for drug absorption and formulation. [9]A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges. [10]Solubility can be assessed under two main conditions:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated DMSO stock, precipitates out of an aqueous buffer. It is a high-throughput screen relevant to early discovery and in vitro assays. [9][11]* Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a buffer. This is a more time-consuming but more accurate measure, crucial for lead optimization and pre-formulation studies. [10] 3.2. Experimental Workflow: Thermodynamic Solubility (Shake-Flask)

The shake-flask method is the benchmark for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the aqueous buffer over an extended period.

Caption: Workflow for thermodynamic solubility determination.

3.3. Detailed Protocol: Thermodynamic Solubility Determination

-

Preparation:

-

Accurately weigh an excess amount of solid this compound into several glass vials (e.g., 1 mg). Using excess solid is critical to ensure a saturated solution is formed.

-

Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to each vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitate vigorously.

-

Incubate for at least 24 to 72 hours. The system is considered at equilibrium when solubility values from different time points (e.g., 24h vs 48h) are consistent.

-

-

Sample Processing:

-

After incubation, allow the vials to stand briefly for the excess solid to settle.

-

Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove all undissolved particles. Alternatively, centrifuge the samples at high speed and sample the supernatant.

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the clear filtrate/supernatant.

-

This is typically done using a sensitive analytical method like LC-MS/MS or HPLC-UV, against a standard curve prepared from a known concentration stock solution. [11]

-

-

Reporting:

-

The determined concentration is the thermodynamic solubility of the compound under the specified conditions. Results are typically reported in µg/mL or µM.

-

Section 4: Melting Point and Thermal Stability

4.1. Scientific Rationale

The melting point (Tm) is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental indicator of the purity and crystalline nature of a compound. A sharp melting point range suggests a pure substance, while a broad range often indicates impurities. For drug development, the melting point influences solubility (related to crystal lattice energy) and is a key parameter for manufacturing processes and stability assessments. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that precisely measures a material's melting point and other thermal transitions.

4.2. Experimental Workflow: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram.

Caption: Workflow for melting point determination by DSC.

4.3. Detailed Protocol: DSC Melting Point Determination

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard with a known melting point, such as indium.

-

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the dry, solid this compound into a clean aluminum DSC pan.

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

Prepare an empty, sealed aluminum pan to be used as the reference.

-

-

DSC Measurement:

-

Place the sealed sample pan and the reference pan into their respective positions in the DSC measurement cell.

-

Purge the cell with an inert gas, such as nitrogen, to provide a controlled atmosphere.

-

Set up the thermal program. A typical program involves:

-

Equilibrating at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramping the temperature at a constant heating rate (e.g., 5-10°C per minute) to a final temperature well above the melting point.

-

-

-

Data Analysis:

-

The instrument software will generate a thermogram plotting heat flow (in mW) against temperature (°C).

-

The melting transition will appear as an endothermic peak (a dip in the heat flow curve).

-

The melting point (Tm) can be reported as either the onset temperature (the intersection of the baseline with the leading edge of the peak) or the peak temperature (the point of maximum heat absorption). The onset temperature is often preferred as it is less affected by the heating rate.

-

Section 5: Safe Handling and Storage

As a standard laboratory chemical, this compound should be handled with appropriate care. While specific toxicological data is not available, general precautions for heterocyclic compounds should be followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

Conclusion

The physicochemical properties of this compound are foundational to its potential as a building block in drug discovery. This guide has provided a framework for understanding and—more importantly—experimentally determining these critical parameters. While computational predictions offer a valuable starting point, the empirical data generated through the robust protocols detailed herein are indispensable for making informed decisions in lead optimization, formulation development, and the overall progression of a research program. By integrating these analytical techniques into the discovery workflow, researchers can build a comprehensive data package that validates their molecular design and paves the way for successful development.

References

-

Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. In Drug Bioavailability: Estimation of Solubility, Permeability, Absorption and Bioavailability. Wiley. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

-

Fessner, W.-D., & Meusinger, R. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1133–1136. [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. CureFFI.org. [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

-

Chemistry For Everyone. (2024). How Does DSC Measure Melting Point (Tm)?. YouTube. [Link]

-

Protocols.io. (2024). In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Protocols.io. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Applus+ Laboratories. [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316–323. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]

-

Torontech. (2024). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

-

NETZSCH. (n.d.). Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). NETZSCH-Gerätebau GmbH. [Link]

-

ECETOC. (2012). Measurement of Acidity (pKa). ECETOC. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]

-

BYJU'S. (n.d.). How to calculate pKa. BYJU'S. [Link]

-

Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

ResearchGate. (n.d.). The correlation of the Log P values obtained by the shake flask method.... ResearchGate. [Link]

-

Odović, J., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Journal of the Serbian Chemical Society, 84(10), 1085-1096. [Link]

-

Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]

-

PubChem. (n.d.). tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. National Center for Biotechnology Information. [Link]

-

Quiroga, J., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(part i), 194-229. [Link]

-

PubChem. (n.d.). 3,5-Diamino-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

IJNRD. (2021). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

-

PubChem. (n.d.). Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1349. [Link]

-

Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Wikipedia. [Link]

-

University of Pretoria. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria Repository. [Link]

-

MySkinRecipes. (n.d.). phenyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbaMate. MySkinRecipes. [Link]

Sources

- 1. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone [mdpi.com]

- 2. tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate | C9H15N3O2 | CID 61283348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (1H-pyrazol-4-yl)carbamate | C8H13N3O2 | CID 21618462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 5. tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate | C11H16N4O2 | CID 118002958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1311254-70-2|3-Formyl-2-methylquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | C14H22N4O4 | CID 6383521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. societachimica.it [societachimica.it]

- 9. tert-Butyl 2-(3-Amino-1H-pyrazol-1-yl)ethyl(methyl)carbamate | C11H20N4O2 | CID 58044070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. repository.up.ac.za [repository.up.ac.za]

An In-depth Technical Guide to 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole (CAS 1311254-41-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes established synthetic protocols, explores the compound's reactivity, and discusses its strategic applications in drug discovery.

Strategic Importance in Medicinal Chemistry

This compound, also known as tert-butyl (4,5-dimethyl-1H-pyrazol-3-yl)carbamate, is a valuable heterocyclic intermediate. The pyrazole core is a "privileged scaffold" frequently found in FDA-approved drugs due to its ability to engage in various biological interactions.[1][2] The presence of methyl groups at the 4 and 5 positions provides steric and electronic modulation, while the Boc-protected amino group at the 3-position offers a versatile handle for subsequent chemical modifications. This strategic placement of functional groups makes it a crucial precursor for creating libraries of complex molecules with potential therapeutic activities, including kinase inhibitors and other targeted therapies.[3][4] The tert-butoxycarbonyl (Boc) protecting group is instrumental, enabling selective reactions at other positions of the pyrazole ring or facilitating controlled deprotection to reveal the primary amine for further derivatization.[5][6]

Synthesis and Characterization

The synthesis of this compound is typically a two-step process, beginning with the formation of the aminopyrazole core, followed by the protection of the amino group.

Synthesis of the Precursor: 3-Amino-4,5-dimethyl-1H-pyrazole

The formation of the 3-amino-4,5-dimethyl-1H-pyrazole ring is achieved through a classical cyclocondensation reaction. One of the most common and efficient methods involves the reaction of a β-ketonitrile with hydrazine hydrate.

Reaction Scheme:

Caption: Synthesis of 3-Amino-4,5-dimethyl-1H-pyrazole.

Detailed Protocol:

-

Reaction Setup: To a solution of 3-methyl-2-oxobutanenitrile in ethanol, add hydrazine hydrate in a 1:1 molar ratio.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-amino-4,5-dimethyl-1H-pyrazole as a solid.

Boc Protection of 3-Amino-4,5-dimethyl-1H-pyrazole

The protection of the exocyclic amino group is a critical step to prevent its interference in subsequent reactions. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and effective method.[6][7]

Reaction Scheme:

Caption: Boc Protection of 3-Amino-4,5-dimethyl-1H-pyrazole.

Detailed Protocol:

-

Reaction Setup: Dissolve 3-amino-4,5-dimethyl-1H-pyrazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is generally complete within a few hours and can be monitored by TLC.

-

Work-up and Purification: Once the starting material is consumed, the solvent is evaporated. The residue is then taken up in a solvent like ethyl acetate and washed with a weak aqueous acid (e.g., 1M HCl) to remove DMAP, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

A greener approach using polyethylene glycol (PEG-400) as a catalyst and reaction medium at room temperature has also been reported for the N-Boc protection of pyrazole derivatives, often resulting in good to excellent yields with simple work-up procedures.[7]

Physicochemical Properties and Spectroscopic Characterization

| Property | Value |

| CAS Number | 1311254-41-7 |

| Molecular Formula | C₁₀H₁₇N₃O₂ |

| Molecular Weight | 211.26 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in common organic solvents like DCM, THF, and ethyl acetate |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. The methyl groups on the pyrazole ring would appear as singlets in the δ 2.0-2.5 ppm region. The NH proton of the carbamate and the pyrazole NH proton would appear as broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: Characteristic signals would include the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 153 ppm. The carbons of the methyl groups would appear in the aliphatic region.

-

IR Spectroscopy: Key vibrational bands would be observed for the N-H stretching of the pyrazole and carbamate groups (around 3200-3400 cm⁻¹) and the C=O stretching of the carbamate group (around 1700-1725 cm⁻¹).

Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of the pyrazole ring and the Boc-protected amino group.

N-Alkylation and N-Arylation of the Pyrazole Ring

The Boc group on the exocyclic amine allows for selective functionalization of the pyrazole ring nitrogens. Under basic conditions, the N1-proton can be abstracted to form a pyrazolate anion, which can then react with various electrophiles (e.g., alkyl halides, aryl halides in the presence of a suitable catalyst) to introduce substituents at the N1 position. This selective functionalization is a key strategy in building molecular diversity.

Electrophilic Substitution on the Pyrazole Ring

While the pyrazole ring is generally susceptible to electrophilic attack, the positions are influenced by the existing substituents. The 3-amino group is activating, but its protection as a carbamate moderates this effect. Further electrophilic substitution would need to be evaluated on a case-by-case basis.

Deprotection of the Boc Group

The removal of the Boc group is a crucial step to unmask the amino functionality for further elaboration, such as amide bond formation or reductive amination.

Common Deprotection Protocols:

-

Acidic Conditions: The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol.[8] These reactions are typically fast and clean, proceeding at room temperature.

-

Basic/Nucleophilic Conditions: While generally stable to bases, under certain conditions, the Boc group on pyrazoles can be cleaved. For instance, NaBH₄ in ethanol has been reported to selectively deprotect N-Boc pyrazoles.[9]

Workflow for Further Functionalization:

Caption: General workflow for the deprotection and subsequent functionalization.

Applications in Drug Discovery

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The 3-aminopyrazole moiety is a key pharmacophore in a variety of therapeutic agents.[3]

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyrazole core. The free amino group, after deprotection, can be acylated with various carboxylic acids to explore structure-activity relationships (SAR) by probing different pockets of the kinase active site.

-

Scaffold for Combinatorial Chemistry: The orthogonal nature of the Boc-protected amine and the pyrazole ring nitrogens allows for a systematic and diverse library synthesis. This is highly valuable in the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

This compound is a strategically important building block in contemporary organic and medicinal chemistry. Its synthesis is straightforward, relying on well-established and robust chemical transformations. The presence of the Boc protecting group provides the necessary control for selective functionalization, enabling the efficient construction of diverse molecular architectures. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and strategic application of this compound is essential for the successful design and development of novel therapeutics.

References

- Sharma, P., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062.

- Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 320-356). Italian Society of Chemistry.

- Bar-Haim, G., et al. (2002). Selective Ring N-Protection of Aminopyrazoles. Synthesis, 2002(14), 2033-2038.

- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.

- Al-Issa, S. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(9), 2118-2128.

- BenchChem. (2023).

-

Organic Chemistry Portal. Pyrazole Synthesis. Available at: [Link]

- Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Rostom, S. A. F., et al. (2018).

-

PubChem. tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate. Available at: [Link]

- El-Gohary, N. S., & Shaaban, M. R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-171.

- Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.

- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

- Agami, C., & Couty, F. (2002).

- The Royal Society of Chemistry. (2017). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. RSC Advances.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

- Martínez, A., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1636.

- Padilla-Salinas, R., et al. (2019).

- Ialongo, C., & Da Settimo, F. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics.

-

PubChem. tert-butyl 1h-pyrazol-3-ylcarbamate. Available at: [Link]

- El-Sayed, M. A. A., et al. (2018).

- Du, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1151-1171.

- University of Johannesburg. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. UJ Content.

- ResearchGate. (2012). ChemInform Abstract: Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol.

- University of Pretoria. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. UPSpace.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. japsonline.com [japsonline.com]

- 8. reddit.com [reddit.com]

- 9. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to the Structure Elucidation of 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical manual for researchers. It emphasizes not only the acquisition of high-quality data but also the critical reasoning behind experimental choices and data interpretation, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1] The specific compound of interest, this compound, incorporates a tert-butoxycarbonyl (Boc) protecting group on an amino functionality. This protecting group is frequently employed in organic synthesis to temporarily mask the reactivity of the amine, allowing for selective modifications at other positions of the molecule.[2] Accurate and unambiguous structural confirmation is a critical prerequisite for any further development or biological evaluation of such compounds.

This guide will systematically detail the analytical methodologies required to confirm the constitution and connectivity of this compound, providing both theoretical underpinnings and practical, step-by-step protocols.

The Analytical Triad: A Multi-Technique Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, complementary analytical techniques. For this compound, the synergistic use of NMR, FTIR, and MS provides a complete picture of its molecular architecture.

Caption: Integrated workflow for the synthesis and structural confirmation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and 2D correlation experiments (HSQC and HMBC), are essential for an unambiguous assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

Expected ¹H NMR Signals:

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Boc-group (C(CH₃)₃) | ~1.5 | Singlet | 9H | The nine protons of the tert-butyl group are chemically equivalent and shielded. |

| 4-CH₃ | ~2.0 | Singlet | 3H | Methyl group attached to the pyrazole ring, slightly deshielded by the aromatic system. |

| 5-CH₃ | ~2.2 | Singlet | 3H | Methyl group at position 5, often slightly more deshielded than the 4-methyl. |

| NH (Boc) | ~6.5-7.5 | Broad Singlet | 1H | The amide proton chemical shift is variable and concentration-dependent. |

| NH (pyrazole) | ~10-12 | Broad Singlet | 1H | The pyrazole NH proton is typically deshielded and its signal can be broad. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Signals:

| Assignment | Expected Chemical Shift (ppm) | Rationale |

| Boc-group (C(CH₃)₃) | ~28 | Shielded aliphatic carbons of the tert-butyl group. |

| 4-CH₃ | ~9 | Aliphatic methyl carbon attached to the pyrazole ring. |

| 5-CH₃ | ~11 | Aliphatic methyl carbon at position 5 of the pyrazole ring. |

| Boc-group (C(CH₃)₃) | ~80 | Quaternary carbon of the tert-butyl group. |

| C4 (pyrazole) | ~110 | Carbon at position 4 of the pyrazole ring. |

| C5 (pyrazole) | ~138 | Carbon at position 5 of the pyrazole ring. |

| C3 (pyrazole) | ~148 | Carbon at position 3, attached to the amino group. |

| C=O (Boc) | ~153 | Carbonyl carbon of the Boc protecting group. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

2D NMR Spectroscopy: Unraveling Connectivity

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the assignments made from 1D spectra.

-

HSQC: This experiment correlates each proton with the carbon to which it is directly attached. This is invaluable for definitively assigning the signals of the methyl groups to their respective carbon atoms.

-

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for establishing the overall connectivity of the molecule. For instance, correlations from the methyl protons to the pyrazole ring carbons will confirm their positions.[3]

Sources

Leveraging the 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, anticancer, and anti-infective agents.[1][2][3][4] This technical guide delves into the strategic utility of a specific, highly functionalized building block: 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole . We will explore its synthetic versatility, the critical role of its constituent parts, and its vast potential as a starting point for developing targeted therapeutics, with a particular focus on kinase inhibition. This document serves as a practical and theoretical resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on its application in drug discovery pipelines.

The Pyrazole Core: A Foundation of Pharmacological Success

The five-membered heterocyclic pyrazole ring is a cornerstone of drug design. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (especially hydrogen bonding) make it an ideal pharmacophore.[1][5] The presence of two adjacent nitrogen atoms provides vectors for substitution that can precisely orient functional groups to interact with biological targets.[6] This versatility is evidenced by its incorporation into blockbuster drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and numerous targeted cancer therapies such as Crizotinib (an ALK/ROS1 kinase inhibitor).[3][7]

The 3-aminopyrazole chemotype, in particular, has emerged as a highly advantageous framework for developing ligands for enzymes like kinases and p38 MAPK, as well as targets relevant to bacterial and viral infections.[8][9][10] The amino group at the C3 position is strategically positioned to act as a crucial hydrogen bond donor, often interacting with the "hinge" region of kinase ATP-binding pockets.[11][12]

Deconstructing the Title Compound: this compound

This building block offers a unique combination of features that make it exceptionally valuable for library synthesis and lead optimization.

The Strategic Importance of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, providing robust protection for amine functionalities.[13][14][15] Its inclusion in the title compound is a deliberate design choice with several advantages:

-

Controlled Reactivity: The Boc group effectively "masks" the highly nucleophilic 3-amino group, preventing unwanted side reactions during the functionalization of other positions on the pyrazole ring (e.g., N-alkylation at the N1 position).[13]

-

Mild Deprotection: It can be removed under mild acidic conditions (e.g., using trifluoroacetic acid), which are orthogonal to many other protecting groups and reaction conditions, thus preserving the integrity of a complex molecule during multi-step synthesis.[16][17]

-

Enhanced Solubility: The bulky, lipophilic Boc group can improve the solubility of the building block in common organic solvents, facilitating reaction setup and purification.[16]

The Influence of the 4,5-Dimethyl Substitution

The methyl groups at the C4 and C5 positions are not merely passive substituents. They play a key role in defining the molecule's properties and potential interactions:

-

Conformational Rigidity: The dimethyl substitution pattern restricts the rotation of adjacent groups, which can be entropically favorable for binding to a target protein.

-

Steric Guidance: These groups can direct the binding orientation of the molecule within a protein pocket, preventing undesirable binding modes and potentially enhancing selectivity.

-

Metabolic Stability: Methyl groups can block sites susceptible to metabolic oxidation, potentially improving the pharmacokinetic profile of derivative compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(4,5-dimethyl-1H-pyrazol-3-yl)carbamate | [18] |

| CAS Number | 1311254-41-7 | [18] |

| Molecular Formula | C10H17N3O2 | N/A |

| Molecular Weight | 211.26 g/mol | N/A |

| Canonical SMILES | CC1=C(C)C(NC(=O)OC(C)(C)C)=NN1 | [18] |

Synthetic Pathways and Derivatization Strategies

The true power of this compound lies in its utility as a platform for generating diverse libraries of compounds. The primary synthetic logic involves deprotection of the amine followed by functionalization.

General Synthetic Workflow

The diagram below illustrates a typical workflow for creating a library of amide derivatives, a common strategy in kinase inhibitor development.

Caption: Synthetic workflow for library generation.

Protocol 1: Boc Deprotection of the Core Scaffold

This protocol describes the removal of the Boc group to yield the free amine, which is the key intermediate for subsequent derivatization.

-

Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Causality: The excess acid ensures complete and rapid cleavage of the Boc group. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Neutralization & Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3-amino-4,5-dimethyl-1H-pyrazole. The crude product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Potential Therapeutic Applications: A Focus on Kinase Inhibition

The 3-aminopyrazole scaffold is a well-established "hinge-binder" in kinase inhibitors.[11] The amino group and one of the pyrazole nitrogens form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.

Mechanism of Action: Kinase Hinge Binding

Caption: Pyrazole core as a kinase hinge-binder.

Derivatives of 3-amino-4,5-dimethyl-1H-pyrazole are prime candidates for inhibiting various kinase families implicated in disease:

-

Cyclin-Dependent Kinases (CDKs): Aberrant CDK activity is a hallmark of cancer.[7] The 3-aminopyrazole scaffold has been successfully used to develop potent CDK inhibitors.[11][19]

-

p38 MAP Kinase: This kinase is a key mediator of the inflammatory response. Pyrazole-based inhibitors have been developed as potent anti-inflammatory agents by targeting p38.[20]

-

Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): These are critical targets in oncology. The pyrazole core can serve as a foundation for inhibitors that block the signaling pathways driving tumor growth and angiogenesis.[5][7]

Proposed Structure-Activity Relationship (SAR) Exploration

To optimize a lead compound based on this scaffold, a systematic exploration of substituents is necessary. The following table outlines a hypothetical SAR based on common findings in pyrazole-based kinase inhibitor literature.[20][21][22]

Table 2: Hypothetical SAR for Pyrazole Derivatives Against a Target Kinase

| Position of Variation | Substituent Type | Predicted Impact on IC₅₀ | Rationale |

| 3-Amide (R¹) | Small, hydrophobic (e.g., phenyl, cyclopropyl) | Decrease | Fills a hydrophobic pocket adjacent to the hinge region, increasing affinity. |

| 3-Amide (R¹) | Large, polar (e.g., PEG chain) | Increase | Steric clash or unfavorable interactions in the hydrophobic pocket. |

| N1-Position (R²) | Bulky aromatic (e.g., substituted phenyl) | Decrease | Can extend towards the solvent-exposed region, forming additional interactions and improving selectivity. |

| N1-Position (R²) | Small alkyl (e.g., methyl) | Variable | May offer improved physicochemical properties but fewer opportunities for specific interactions. |

A Roadmap for Drug Discovery

The integration of this compound into a drug discovery program can be visualized as a multi-stage cascade.

Caption: A typical drug discovery cascade.

Protocol 2: Representative Kinase Inhibition Assay (Biochemical)

This protocol provides a general framework for a primary screen to identify active compounds from a synthesized library.

-

Reagents: Active kinase enzyme, appropriate peptide substrate, ATP, test compounds (dissolved in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™).

-

Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme/Substrate Addition: Prepare a solution of the kinase and its specific substrate in the kinase buffer. Add this solution to all wells containing the test compounds.

-

Initiation of Reaction: Prepare an ATP solution in the kinase buffer and add it to all wells to start the enzymatic reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). Causality: The concentration of ATP should be at or near its Km value for the enzyme to ensure that inhibitors compete effectively.

-

Detection: Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent (e.g., measure luminescence to quantify ADP production).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value for each active compound.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategically designed starting point for the efficient discovery of novel therapeutics. Its protected amine allows for controlled, sequential functionalization, while the dimethylated pyrazole core provides a metabolically stable and conformationally defined anchor. The potential applications, particularly in the realm of kinase inhibition for oncology and inflammatory diseases, are vast and well-supported by decades of research into the pyrazole scaffold.[2][5][23][24][25] Future work will likely involve using this core to explore less-drugged kinase targets and to develop compounds with novel mechanisms of action or improved selectivity profiles, ultimately accelerating the journey from chemical concept to clinical candidate.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar.

- The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).

- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.

- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019).

- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). Protheragen.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). MDPI.

- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (n.d.). Taylor & Francis Online.

- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI.

- WO2012049161A1 - 3 -amino- pyrazole derivatives useful against tuberculosis. (n.d.).

- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025). Nanjing Tengxiang Import & Export Co. Ltd.

- This compound. (n.d.). Fluorochem.

- WO2001012189A1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (n.d.).

- Terminology of Antibody Drug for Boc Chemistry. (n.d.). GenScript.

- The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide. (2025). Benchchem.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central.

- US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (n.d.).

- Pyrazole, 4-amino-3,5-dimethyl-. (n.d.). PubChem.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023).

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (n.d.). Semantic Scholar.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orientjchem.org [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 14. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 15. genscript.com [genscript.com]

- 16. nbinno.com [nbinno.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fluorochem.co.uk [fluorochem.co.uk]

- 19. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 20. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. scispace.com [scispace.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. tandfonline.com [tandfonline.com]

- 25. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

The Strategic deployment of 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole in Contemporary Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs.[1][2] Within this privileged class of heterocycles, 3-aminopyrazoles serve as exceptionally versatile building blocks for the construction of complex molecular architectures.[1][2][3] This technical guide provides a comprehensive exploration of 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole, a strategically designed intermediate that leverages the stability and reactivity of the pyrazole core with the synthetic utility of a protected amino group. We will delve into its synthesis, key reactivity patterns, and its emerging applications in drug discovery, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Rationale for this compound

The strategic importance of this compound lies in the synergistic interplay of its structural features. The pyrazole ring itself is a bioisostere for various functional groups, offering a stable aromatic system with distinct hydrogen bonding capabilities.[4] The 4,5-dimethyl substitution pattern provides steric hindrance that can influence regioselectivity in subsequent reactions and metabolic stability in biological systems.

The Boc (tert-butoxycarbonyl) protecting group on the 3-amino moiety is pivotal. It deactivates the amino group towards unwanted side reactions under many conditions, yet can be readily removed under acidic conditions, unmasking the nucleophilic amine for further functionalization.[5] This controlled reactivity makes this compound an ideal linchpin in multi-step synthetic campaigns, particularly in the construction of libraries of compounds for high-throughput screening.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is logically approached in two key stages: the formation of the pyrazole core followed by the protection of the exocyclic amino group.

Step 1: Synthesis of 3-Amino-4,5-dimethyl-1H-pyrazole

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most common methods for constructing the pyrazole ring.[6][7] A plausible and efficient route to 3-amino-4,5-dimethyl-1H-pyrazole involves the reaction of a suitably substituted 1,3-dicarbonyl compound or its equivalent with hydrazine.

Experimental Protocol: Synthesis of 3-Amino-4,5-dimethyl-1H-pyrazole

-

Reaction Scheme:

-

Reagents and Equipment:

-

3-Methyl-2,4-pentanedione

-

Hydrazine hydrate

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard workup and purification apparatus (separatory funnel, rotary evaporator, crystallization dishes)

-

-

Procedure:

-

To a solution of 3-methyl-2,4-pentanedione (1.0 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-amino-4,5-dimethyl-1H-pyrazole.

-

Step 2: Boc Protection of 3-Amino-4,5-dimethyl-1H-pyrazole

The protection of the amino group as its tert-butyl carbamate is a standard and robust transformation. [5]The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base is the most common method.

Experimental Protocol: Synthesis of this compound

-

Reaction Scheme:

Caption: Boc protection of the amino group.

-

Reagents and Equipment:

-

3-Amino-4,5-dimethyl-1H-pyrazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup and purification apparatus

-

-

Procedure:

-

Dissolve 3-amino-4,5-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous THF or DCM.

-

Add a suitable base such as triethylamine (1.5 equivalents) or a catalytic amount of DMAP.

-

To this solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₇N₃O₂ |

| Molecular Weight | 211.26 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |

| Melting Point | Not readily available in literature |

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

N-Alkylation and N-Arylation of the Pyrazole Ring

The pyrazole ring possesses two nitrogen atoms, both of which are potential sites for alkylation or arylation. The regiochemical outcome of these reactions is influenced by steric and electronic factors. [4][8][9]

-

N-Alkylation: Under basic conditions, the less sterically hindered N1 position is generally favored for alkylation. [4][9]However, mixtures of N1 and N2 isomers can be obtained.

-

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the N-arylation of the pyrazole ring.

Caption: Regioselectivity in N-functionalization.

Deprotection and Subsequent Functionalization of the Amino Group

The Boc group is stable to a wide range of reaction conditions but can be efficiently removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. [5]This unmasks the 3-amino group, which can then participate in a variety of transformations:

-

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-